molecular formula C10H12N2O2S2 B2815882 (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione CAS No. 28249-31-2

(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione

Cat. No.: B2815882
CAS No.: 28249-31-2
M. Wt: 256.34
InChI Key: GQVCJOUNRJELRL-UHFFFAOYSA-N
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Description

(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione is a complex organic compound with a unique structure that includes both dimethylamino and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione typically involves the reaction of dimethylamine with a nitrophenyl-containing precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or nitrophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes or sensors for detecting specific biomolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

In industry, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-thione include:

  • (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-oxide
  • (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-sulfone
  • (Dimethylamino)[(4-nitrophenyl)methylthio]methane-1-amine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both dimethylamino and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(4-nitrophenyl)methyl N,N-dimethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S2/c1-11(2)10(15)16-7-8-3-5-9(6-4-8)12(13)14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVCJOUNRJELRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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